Loxoprofen
Descripción
Propiedades
IUPAC Name |
2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBXTVYHTMGZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045164 | |
| Record name | Loxoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68767-14-6, 80382-23-6 | |
| Record name | Loxoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68767-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loxoprofen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068767146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loxoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Loxoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | loxoprofen acide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOXOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3583H0GZAP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Loxoprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Métodos De Preparación
Traditional Friedel-Crafts Alkylation and Bromination Pathway
The foundational synthesis of loxoprofen sodium begins with 2-chloropropionyl chloride as the starting material. This method, detailed in patent CN1294115A, involves a seven-step sequence :
-
Friedel-Crafts Reaction : 2-Chloropropionyl chloride undergoes alkylation with toluene in the presence of anhydrous aluminum chloride (AlCl₃) at a molar ratio of 1:4–6:1.2–1.3 (toluene:2-chloropropionyl chloride:AlCl₃). The reaction yields 2-chloro-1-(4-methylphenyl)-1-acetone (Intermediate I).
-
Ketal Formation : Intermediate I reacts with neopentyl glycol under acidic catalysis (p-toluenesulfonic acid) in toluene, achieving azeotropic dehydration to form a ketal (Intermediate II).
-
Hydrolysis and Acidification : Zinc oxide (ZnO) and cuprous oxide (Cu₂O) catalyze the hydrolysis of Intermediate II, followed by acidification with 30% hydrochloric acid to yield 2-(4-methylphenyl)propionic acid (Intermediate III).
-
Bromination : Intermediate III is brominated using bromine (Br₂) in the presence of benzoyl peroxide (BPO), producing 2-(4-bromomethylphenyl)propionic acid (Intermediate IV).
Key operational parameters for these steps are summarized below:
| Step | Reagents/Catalysts | Molar Ratios | Temperature | Yield |
|---|---|---|---|---|
| 1 | AlCl₃, toluene | 1:4–6:1.2 | 0–5°C | 85% |
| 2 | Neopentyl glycol | 1:1.7 | Reflux | 78% |
| 3 | ZnO, Cu₂O | 1:0.05 | 80°C | 82% |
| 4 | Br₂, BPO | 1:1.1 | 60°C | 75% |
The final steps involve ester hydrolysis of 2-ethoxycarbonylcyclopentanone (derived from diethyl adipate) and decarboxylation to form this compound, which is subsequently neutralized with sodium hydroxide in ethanol to yield the sodium salt .
Sodium Hydroxide-Mediated Ethanol Recrystallization
A streamlined protocol reported by ChemicalBook simplifies the salt formation step . this compound free acid (27.5 g, 0.112 mol) is dissolved in absolute ethanol, followed by dropwise addition of sodium hydroxide (4.6 g, 0.115 mol) in ethanol at 50°C. After 1 hour, the mixture is filtered and dried to produce this compound sodium with 90.3% yield and 99% purity . Critical parameters include:
-
Ethanol Concentration : ≥95% to ensure solubility and prevent side reactions.
-
Temperature Control : Maintaining 50°C prevents premature crystallization.
-
Molar Ratio : NaOH:this compound = 1.03:1 to avoid excess base.
This method reduces byproducts compared to traditional aqueous neutralization, as ethanol minimizes hydrolysis of sensitive intermediates .
Mizoroki-Heck Reaction-Based Synthesis
A novel five-step route utilizing the Mizoroki-Heck reaction was recently developed to improve atom economy . Starting with cyclopentanone and methyl 4-bromophenylacetate:
-
Enamine Formation : Cyclopentanone reacts with morpholine to form N-(1-cyclopentenyl)morpholine .
-
Mizoroki-Heck Coupling : The enamine intermediate undergoes palladium-catalyzed coupling with methyl 2-(4-bromophenyl)propanoate to form 2-methylenecyclopentanone derivatives .
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the cyclopentanone ring.
-
Ester Hydrolysis : Basic hydrolysis (NaOH) followed by acidification yields this compound.
This method achieves an overall yield of 56% with 99.7% purity , significantly reducing reliance on hazardous brominating agents .
Solvent Recycling and Morpholine-Catalyzed Process
Patent CN109776300A introduces a cost-effective approach emphasizing solvent recovery and morpholine reuse . Key innovations include:
-
Toluene Recycling : Distillation reclaims >90% of toluene from Friedel-Crafts and ketalization steps.
-
Morpholine Catalysis : Replacing stoichiometric morpholine with catalytic amounts (0.1 eq) in enamine formation reduces raw material costs.
Experimental data from this method demonstrate:
| Step | Recovered Solvent | Catalyst Loading | Yield |
|---|---|---|---|
| 1 | Toluene (85%) | p-TsOH (0.5%) | 89% |
| 3 | Toluene (78%) | Pd-C (5%) | 77% |
Comparative Analysis of Methodologies
The table below contrasts the four methods across critical metrics:
| Method | Steps | Overall Yield | Purity | Cost (Relative) | Scalability |
|---|---|---|---|---|---|
| Traditional | 7 | 65% | 98% | High | Moderate |
| NaOH-Ethanol | 3 | 90% | 99% | Low | High |
| Mizoroki-Heck | 5 | 56% | 99.7% | Moderate | High |
| Solvent Recycling | 6 | 77% | 98.5% | Low | High |
Quality Control and Analytical Validation
Spectrophotometric methods ensure batch consistency, with TCNQ (7,7,8,8-tetracyanoquinodimethane) and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) serving as charge-transfer reagents for UV quantification . Key parameters include:
Análisis De Reacciones Químicas
Loxoprofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: The ketone group in this compound can be reduced to form the corresponding alcohol.
Substitution: This compound can undergo substitution reactions, such as the formation of this compound sodium by reacting with sodium hydroxide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide . The major products formed from these reactions include this compound sodium and its alcohol derivative .
Aplicaciones Científicas De Investigación
Pharmacological Profile
Loxoprofen sodium is a prodrug that converts into an active form in the body, providing effective pain relief with potentially fewer gastrointestinal side effects compared to traditional NSAIDs. It is primarily used for:
- Acute Pain Management : Effective in treating acute low back pain and other musculoskeletal disorders.
- Chronic Pain Conditions : Utilized in managing chronic inflammatory pain, such as that seen in arthritis.
- Postoperative Pain Relief : Applied in postoperative settings to alleviate pain without significant gastrointestinal complications.
Acute Low Back Pain
A randomized controlled trial compared the efficacy of this compound (60 mg three times daily) with diclofenac (50 mg three times daily) in patients with acute low back pain. Results showed that both medications were effective, but this compound demonstrated superior tolerability, with fewer gastrointestinal adverse events reported (25.5% for this compound vs. 36.7% for diclofenac) .
Chronic Inflammatory Pain
Recent observational studies have highlighted the effectiveness of this compound sodium hydrogel patches in managing chronic inflammatory pain. In a four-week real-world study, 93.33% of patients reported effective pain relief, with only a 3.33% relapse rate after treatment cessation . The hydrogel formulation allows for localized delivery, reducing systemic side effects commonly associated with oral NSAIDs.
Upper Respiratory Infections
A study investigated the impact of this compound on recovery from naturally acquired upper respiratory infections. While the results indicated no significant difference in overall recovery time compared to placebo, certain symptoms like severe chills and arthralgia were less frequent in the initial days of treatment . This suggests potential benefits in symptom management during acute phases of respiratory illnesses.
Fixed Drug Eruption Case Study
A case report detailed a fixed drug eruption in a patient using this compound alongside other medications. This highlights the importance of monitoring for adverse reactions when this compound is used in conjunction with other drugs .
Comparative Efficacy and Safety Data
Mecanismo De Acción
Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite following oral administration . This active metabolite is a potent and non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins from arachidonic acid . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain, inflammation, and fever .
Comparación Con Compuestos Similares
Mechanistic Insights and Toxicity
This compound’s hepatotoxicity is hypothesized to stem from idiosyncratic immune reactions triggered by reactive acyl glucuronides, unlike direct cytotoxicity seen with diclofenac . Its active metabolite, Trans-OH, inhibits angiotensin II-induced oxidative stress and apoptosis in endothelial cells, suggesting vascular protective effects . However, drug interactions (e.g., with enoxacin) can alter metabolism, increasing toxicity risks .
Actividad Biológica
Loxoprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. It is primarily employed in the management of pain related to musculoskeletal disorders, postoperative pain, and other inflammatory conditions. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
This compound is a prodrug that is rapidly metabolized in the body to its active form, a trans-alcohol metabolite, which acts as a potent and non-selective inhibitor of cyclooxygenases (COX-1 and COX-2) . The inhibition of these enzymes leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.
Key Points:
- Prodrug Form: this compound itself has minimal pharmacological activity until converted to its active metabolite.
- COX Inhibition: The active metabolite inhibits both COX-1 (involved in normal physiological functions) and COX-2 (induced during inflammation), thereby reducing pain and inflammation .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and high bioavailability. Below is a summary of its key pharmacokinetic parameters:
| Parameter | Value |
|---|---|
| Bioavailability | 95% |
| Volume of Distribution | 0.16 L/kg |
| Protein Binding | 99% (primarily to albumin) |
| Half-life | Approximately 6 hours |
| Metabolism | Liver (via carbonyl reductase) |
| Elimination Route | 50% renal, 20-30% fecal |
This compound is predominantly eliminated through renal excretion, with a significant portion excreted as metabolites .
Clinical Efficacy
This compound has demonstrated significant analgesic effects in various clinical settings. A study assessing the efficacy of this compound sodium hydrogel patches (LX-P) reported that after two weeks of treatment, 93.33% of patients experienced effective pain relief from chronic inflammatory conditions .
Case Studies
- Efficacy in Musculoskeletal Pain:
- Adverse Effects:
Safety Profile
While this compound is generally well-tolerated, it can be associated with gastrointestinal complications typical of NSAIDs, such as ulcers or bleeding. The localized application via patches may reduce systemic side effects compared to oral administration .
Summary of Adverse Events:
| Adverse Event | Frequency |
|---|---|
| Gastrointestinal issues | Common |
| Respiratory complications | Rare |
| Skin reactions | Occasional |
Q & A
Basic Research Question
Q: What experimental models are commonly used to evaluate the anti-inflammatory efficacy and mechanism of loxoprofen? A:
- In vitro models : Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to assess inhibition of pro-inflammatory mediators (COX-1/2, IL-1β, TNF-α) via qPCR and ELISA .
- In vivo models : Rodent carrageenan-induced paw edema or collagen-induced arthritis to measure dose-dependent reductions in swelling and cytokine levels .
- Key methodological controls : Include NSAID comparators (e.g., ibuprofen) and validate COX selectivity using selective inhibitors (e.g., celecoxib for COX-2) .
Advanced Research Question
Q: How can researchers resolve contradictions in clinical data regarding this compound’s impact on recovery from upper respiratory tract infections (URTIs)? A:
- Contradiction : A 2020 RCT found this compound prolonged URTI recovery by 13 hours vs. placebo, conflicting with assumptions of symptom relief .
- Methodological strategies :
- Conduct meta-analyses to compare studies across populations and NSAID classes.
- Use in vitro viral shedding assays to quantify this compound’s immunosuppressive effects (e.g., reduced IFN-γ production).
- Design longitudinal studies with biomarkers (e.g., CRP levels) to differentiate anti-inflammatory benefits from delayed pathogen clearance .
Basic Research Question
Q: What pharmacokinetic properties of this compound must be considered when designing bioavailability studies? A:
- Key parameters :
- Standard protocols : Cross-over trials with fasting/fed conditions to assess food effects on absorption .
Advanced Research Question
Q: How can Box-Behnken design (BBD) optimize this compound’s formulation for dual-release tablets? A:
- Case study : BBD was applied to optimize immediate-release (IR)/sustained-release (SR) bilayer tablets, with factors including HPMC ratio and Eudragit RL PO concentration .
- Methodology :
Basic Research Question
Q: What are the critical factors in assessing this compound’s safety profile in preclinical studies? A:
- Toxicity endpoints :
- Adverse reaction analysis : Retrospective case reviews (e.g., 21 severe reaction cases linked to CYP polymorphisms) .
Advanced Research Question
Q: How do researchers address stability challenges in this compound sodium tablet formulations, particularly degradation impurities? A:
- Impurity profiling :
- Mitigation strategies : Optimize packaging with desiccants and light-resistant films .
Basic Research Question
Q: What statistical tools are essential for analyzing dose-response relationships in this compound studies? A:
- Dose-response modeling :
- Fit sigmoidal curves using nonlinear regression (e.g., GraphPad Prism).
- Calculate EC50 values for COX inhibition and compare via ANOVA with Tukey post hoc tests .
- Data validation : Ensure power analysis (≥80%) and adjust for multiple comparisons (Bonferroni correction) .
Advanced Research Question
Q: How can transcriptomic approaches elucidate this compound’s role in atherosclerosis and tumor suppression? A:
- Transcriptomic workflows :
- Validation : siRNA knockdown of candidate targets (e.g., RANKL) in orthotopic tumor models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
